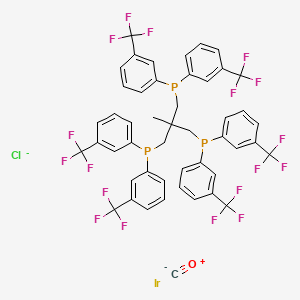
Iridium, ((2-((bis(3-(trifluoromethyl)phenyl)phosphino-kappaP)methyl)-2-methyl-1,3-propanediyl)bis(bis(3-(trifluoromethyl)phenyl)pho sphine-kappaP))carbonylchloro-, (TB-5-12)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Iridium, ((2-((bis(3-(trifluoromethyl)phenyl)phosphino-kappaP)methyl)-2-methyl-1,3-propanediyl)bis(bis(3-(trifluoromethyl)phenyl)phosphine-kappaP))carbonylchloro-, (TB-5-12)-” is a complex organometallic compound. Organometallic compounds, which contain metal-carbon bonds, are widely used in catalysis, materials science, and medicine. Iridium complexes, in particular, are known for their stability and catalytic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of iridium complexes typically involves the reaction of iridium precursors with phosphine ligands. For this specific compound, the synthesis might involve:
Starting Materials: Iridium chloride, bis(3-(trifluoromethyl)phenyl)phosphine, and other reagents.
Reaction Conditions: The reaction is likely carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or toluene might be used.
Procedure: The iridium precursor is reacted with the phosphine ligands in the presence of a base to form the desired complex.
Industrial Production Methods
Industrial production of such complexes would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
Oxidation: Iridium complexes can undergo oxidation reactions, where the iridium center is oxidized to a higher oxidation state.
Reduction: These complexes can also be reduced, often using hydrogen or other reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand in the complex is replaced by another.
Common Reagents and Conditions
Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas, hydrides, or other reducing agents.
Substitution: Various ligands such as phosphines, amines, or carbonyls.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state iridium complexes, while substitution could produce new iridium-ligand complexes.
科学研究应用
Chemistry
Catalysis: Iridium complexes are widely used as catalysts in organic synthesis, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology and Medicine
Anticancer Agents: Some iridium complexes have shown promise as anticancer agents due to their ability to interact with DNA and proteins.
Imaging: Iridium complexes can be used in bioimaging due to their luminescent properties.
Industry
Materials Science: These complexes are used in the development of new materials, including light-emitting diodes (LEDs) and solar cells.
作用机制
The mechanism of action for iridium complexes in catalysis often involves the activation of substrates through coordination to the iridium center. This can facilitate various chemical transformations. In biological applications, the mechanism might involve binding to biomolecules such as DNA or proteins, disrupting their function.
相似化合物的比较
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are also used in catalysis and have similar chemical properties.
Platinum Complexes: Platinum complexes are well-known for their use in chemotherapy (e.g., cisplatin) and have similar coordination chemistry.
Uniqueness
Iridium complexes are often more stable and can operate under more extreme conditions compared to rhodium and platinum complexes. This makes them particularly valuable in industrial applications where harsh conditions are common.
属性
CAS 编号 |
207747-19-1 |
|---|---|
分子式 |
C48H33ClF18IrOP3- |
分子量 |
1288.3 g/mol |
IUPAC 名称 |
[3-bis[3-(trifluoromethyl)phenyl]phosphanyl-2-[bis[3-(trifluoromethyl)phenyl]phosphanylmethyl]-2-methylpropyl]-bis[3-(trifluoromethyl)phenyl]phosphane;carbon monoxide;iridium;chloride |
InChI |
InChI=1S/C47H33F18P3.CO.ClH.Ir/c1-41(26-66(35-14-2-8-29(20-35)42(48,49)50)36-15-3-9-30(21-36)43(51,52)53,27-67(37-16-4-10-31(22-37)44(54,55)56)38-17-5-11-32(23-38)45(57,58)59)28-68(39-18-6-12-33(24-39)46(60,61)62)40-19-7-13-34(25-40)47(63,64)65;1-2;;/h2-25H,26-28H2,1H3;;1H;/p-1 |
InChI 键 |
GRHCYEIIOXSQIY-UHFFFAOYSA-M |
规范 SMILES |
CC(CP(C1=CC=CC(=C1)C(F)(F)F)C2=CC=CC(=C2)C(F)(F)F)(CP(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)CP(C5=CC=CC(=C5)C(F)(F)F)C6=CC=CC(=C6)C(F)(F)F.[C-]#[O+].[Cl-].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


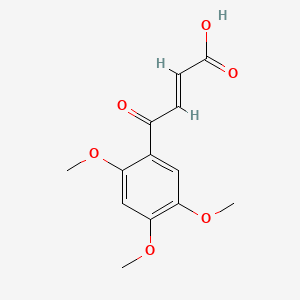
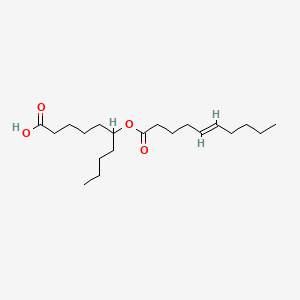
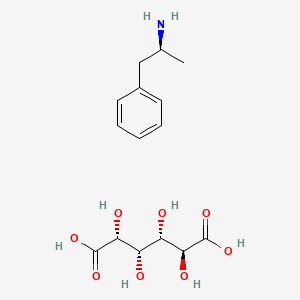
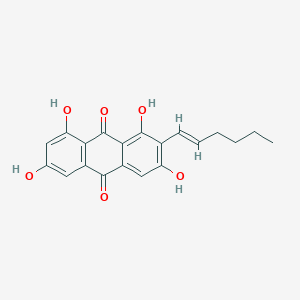
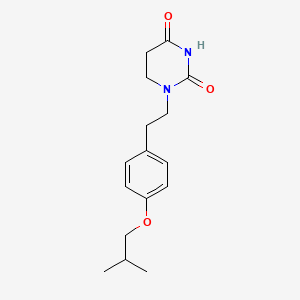


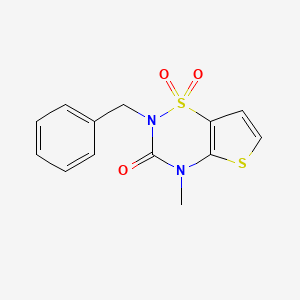
![sodium;6,11-dioxo-2H-naphtho[2,3-e]benzotriazole-4-sulfonate](/img/structure/B12740112.png)
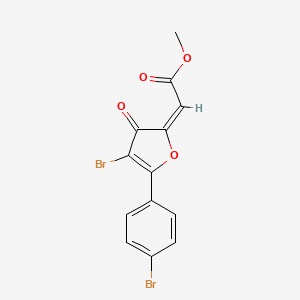
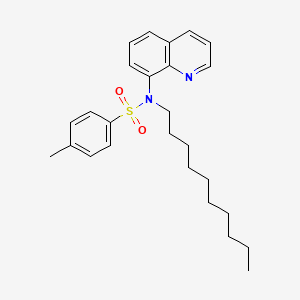


![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
